Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate
CAS No.:
Cat. No.: VC20135887
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10ClNO3 |
---|---|
Molecular Weight | 251.66 g/mol |
IUPAC Name | methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate |
Standard InChI | InChI=1S/C12H10ClNO3/c1-16-12(15)11-5-4-10(17-11)8-3-2-7(13)6-9(8)14/h2-6H,14H2,1H3 |
Standard InChI Key | NXKDCARVUXLXOL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |
Introduction
Chemical Identity
Molecular Formula: C12H10ClNO3
Molecular Weight: 251.67 g/mol
Chemical Structure: The compound consists of a furan ring substituted at the 5-position with a methyl ester group and a 2-amino-4-chlorophenyl group.
Property | Value |
---|---|
Molecular Formula | C12H10ClNO3 |
Molecular Weight | 251.67 g/mol |
Functional Groups | Amine, Ester, Chlorophenyl |
SMILES Notation | COC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)N |
Synthesis and Preparation
The synthesis of methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate typically involves multi-step organic synthesis methods:
-
Starting Materials:
-
Furan-2-carboxylic acid
-
2-amino-4-chlorobenzene
-
-
Reaction Steps:
-
Esterification of furan-2-carboxylic acid to form methyl furan-2-carboxylate.
-
Electrophilic aromatic substitution to introduce the amino-chlorophenyl group at the desired position.
-
-
Catalysts and Conditions:
-
Acidic or basic catalysts may be used for esterification.
-
Solvents like dichloromethane or ethanol are commonly utilized.
-
Applications and Research Findings
Methyl 5-(2-amino-4-chlorophenyl)furan-2-carboxylate has potential applications in medicinal chemistry due to its structural features.
Pharmacological Potential
-
The compound’s furan backbone and amino-chlorophenyl substitution suggest it may exhibit biological activity, such as anti-inflammatory or anticancer properties.
-
Similar derivatives have been reported to show apoptosis-inducing activity in cancer cell lines like HCT-116 and HeLa .
Synthetic Intermediates
-
This compound can act as a precursor for synthesizing more complex molecules with potential pharmacological uses.
Analytical Uses
-
Its distinct functional groups make it suitable for studying reaction mechanisms involving esters, amines, and chlorinated aromatic compounds.
Safety and Handling
Proper safety measures should be taken when handling this compound:
Aspect | Details |
---|---|
Toxicity | Potentially harmful if ingested or inhaled; handle with care |
Protective Equipment | Use gloves, goggles, and lab coat |
Storage | Store in a cool, dry place away from light and moisture |
Research Gaps and Future Directions
While the compound shows promise as a bioactive molecule, further research is needed to:
-
Elucidate its pharmacokinetics and pharmacodynamics.
-
Investigate its interaction with biological targets.
-
Optimize its synthesis for higher yields and purity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume